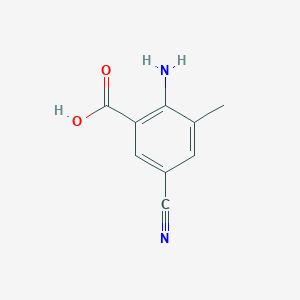

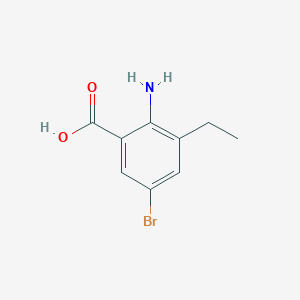

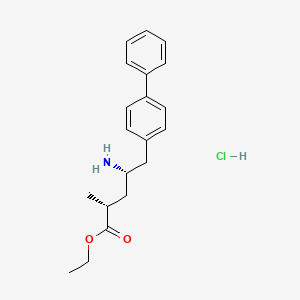

2-Amino-5-cyano-3-methylbenzoic acid

Descripción general

Descripción

2-Amino-5-cyano-3-methylbenzoic acid is a compound that can be derived from aminobenzoic acids. Aminobenzoic acids are known to undergo various multicomponent reactions when treated with carbonylic components and isocyanides in alcoholic solutions. These reactions can yield a range of products, including derivatives of dibenzo-1,5-diazocine-2,6-dione and N-(carbamoylmethyl)anthranilic acid esters, depending on the specific aminobenzoic acid used and the reaction conditions .

Synthesis Analysis

The synthesis of related compounds from aminobenzoic acids involves multicomponent reactions. For instance, 2-aminobenzoic acid can react with α,β-acetylenic γ-hydroxy nitriles to form new classes of unnatural amino acids in zwitterionic forms . Although the provided data does not directly describe the synthesis of 2-amino-5-cyano-3-methylbenzoic acid, it can be inferred that similar multicomponent reactions could be employed for its synthesis, utilizing appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to 2-amino-5-cyano-3-methylbenzoic acid can be characterized using techniques such as X-ray single-crystal analysis, as demonstrated by the synthesis and structural characterization of novel co-crystals involving trans-4-[(2-amino-3,5-dibrobenzyl)amino]cyclohexanol and various hydroxybenzoic acids . These techniques can provide detailed insights into the molecular scaffolding and intermolecular interactions within the crystal lattice.

Chemical Reactions Analysis

Aminobenzoic acids can participate in a variety of chemical reactions, leading to the formation of different products based on the substituents present and the reaction conditions. For example, 4-aminobenzoic acid can act as an organic catalyst in the conversion of α,β-acetylenic γ-hydroxy nitrile to 5-amino-2,2-dimethyl-3(2H)-furanone . This suggests that 2-amino-5-cyano-3-methylbenzoic acid may also engage in unique chemical reactions, potentially serving as a precursor or intermediate in the synthesis of other compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-methylbenzoic acid, a compound structurally similar to 2-amino-5-cyano-3-methylbenzoic acid, have been studied. Its solubility in various solvents has been measured, and the solubility data have been correlated using different models . Such studies are crucial for understanding the purification process of these compounds. The crystal and molecular structure of 2-amino-3-methylbenzoic acid has also been determined, revealing that the molecule is approximately planar, with specific bond distances suggesting significant resonance contributions . These findings can provide a basis for predicting the properties of 2-amino-5-cyano-3-methylbenzoic acid.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 2-Amino-3-methylbenzoic acid has been synthesized from 3-methyl-2-nitrobenzoic acid using RaneyNi as a catalyst. This synthesis process is crucial for the development of chemicals like Chloranthraniliprole (Zheng Jian-hong, 2012).

Solubility and Solvent Effects

- The solubility of 2-Amino-3-methylbenzoic acid in different solvents is significant for its purification process. This aspect was studied using various solvents, revealing that its solubility increases with temperature and varies depending on the solvent used (A. Zhu et al., 2019).

Application in Heterogeneous Catalysis

- Nano α-Al2O3 supported ammonium dihydrogen phosphate was used as a catalyst for synthesizing derivatives from 2-amino-3-cyano-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[b]pyrans, indicating its utility in catalytic processes (B. Maleki & S. S. Ashrafi, 2014).

Synthesis of Pharmaceutical Intermediates

- 2-Amino-5-methylbenzoic acid was used in synthesizing bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs inhibiting thymidylate synthase (Cao Sheng-li, 2004).

Unconventional Amino Acids Synthesis

- Reactions of aminobenzoic acids, including 2-Aminobenzoic acid, with α,β-acetylenic γ-hydroxy nitriles lead to the synthesis of functionalized amino acids, highlighting its role in creating new classes of unnatural amino acids (B. Trofimov et al., 2009).

Reactivity with Metal Cores

- The reaction of 2-amino-3-methylbenzoic acid with cis-[ReO2I(PPh3)2] in ethanol demonstrated its ability to form complexes, useful in coordination chemistry and potentially in materials science (T. Gerber, D. Luzipo & P. Mayer, 2003).

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-5-cyano-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-6(4-10)3-7(8(5)11)9(12)13/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPIIMYXBCWBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648913 | |

| Record name | 2-Amino-5-cyano-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-cyano-3-methylbenzoic acid | |

CAS RN |

871239-18-8 | |

| Record name | 2-Amino-5-cyano-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871239-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-cyano-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1292779.png)

![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)

![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)

![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)